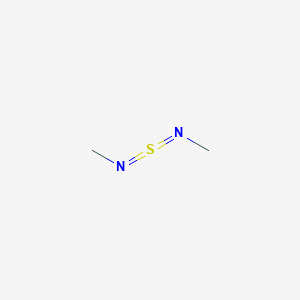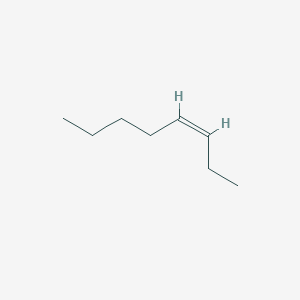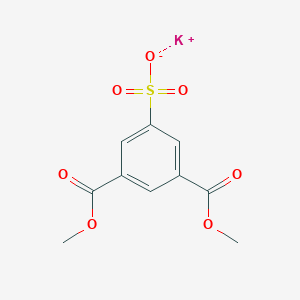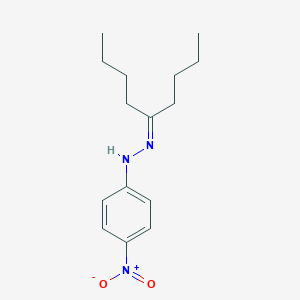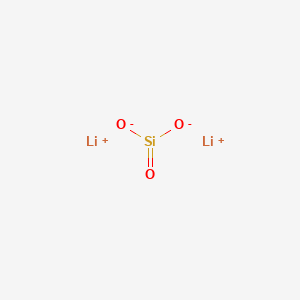
偏硅酸锂
描述
Lithium silicate is a compound that consists of lithium, silicon, and oxygen. It is represented by the chemical formula Li₂SiO₃. This compound is known for its high thermal stability and is commonly used in various industrial applications, including ceramics, glass, and as a CO₂ sorbent. Lithium silicate is also gaining attention in the field of energy storage, particularly in lithium-ion batteries, due to its unique properties.
科学研究应用
Lithium silicate has a wide range of scientific research applications, including:
Energy Storage: Used as an anode material in lithium-ion batteries due to its high lithium-ion diffusivity and stability.
CO₂ Capture: Acts as a high-temperature CO₂ sorbent, making it useful in carbon capture and storage technologies.
Ceramics and Glass: Enhances the thermal and mechanical properties of ceramics and glass materials.
Optical Applications: Utilized in the production of optical waveguides and sensors due to its unique optical properties.
Medical Applications: Investigated for potential use in dental materials and bone regeneration due to its biocompatibility.
作用机制
Target of Action
Lithium metasilicate, also known as lithium silicate, is primarily used in the field of materials science Lithium ions, in general, are known to interact with several enzymes that have magnesium as a co-factor .
Mode of Action
Lithium ions can inhibit enzymes that require magnesium as a co-factor, such as glycogen synthase kinase 3-beta (gsk3b) . This inhibition can lead to changes in cellular signaling pathways .
Biochemical Pathways
For instance, lithium can enhance inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . It can also affect the dopamine and glutamate pathways .
Pharmacokinetics
Lithium has an extremely narrow therapeutic window, which necessitates careful monitoring of blood concentrations .
Result of Action
The result of lithium metasilicate’s action is primarily observed in its physical properties. It is used in the synthesis of nanopowders, which have been characterized by their crystal structure, morphology, and optical properties . Changes in the Li/Si molar ratio during synthesis can affect these properties .
Action Environment
The action of lithium metasilicate can be influenced by environmental factors during its synthesis. For instance, the Li/Si molar ratio can affect the size, morphology, and optical properties of the synthesized materials . Additionally, leaching of lithium from discharged batteries and its migration through soil and water can pose environmental hazards .
准备方法
Synthetic Routes and Reaction Conditions: Lithium silicate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of lithium carbonate (Li₂CO₃) with silicon dioxide (SiO₂) at high temperatures. The reaction is as follows: [ \text{Li}_2\text{CO}_3 + \text{SiO}_2 \rightarrow \text{Li}_2\text{SiO}_3 + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, lithium silicate is often produced using a solid-state reaction method. This involves mixing lithium carbonate and silicon dioxide in a specific molar ratio and heating the mixture to temperatures around 800-1000°C. The resulting product is then cooled and ground to obtain lithium silicate powder. Another method involves the hydrothermal synthesis, where lithium hydroxide (LiOH) and silicon dioxide are reacted in an aqueous solution under high pressure and temperature conditions.
化学反应分析
Types of Reactions: Lithium silicate undergoes various chemical reactions, including:
Oxidation: Lithium silicate can react with oxygen at high temperatures to form lithium oxide (Li₂O) and silicon dioxide.
Reduction: It can be reduced by hydrogen gas at elevated temperatures to produce lithium metal and silicon.
Substitution: Lithium silicate can undergo ion exchange reactions with other metal ions, leading to the formation of different silicate compounds.
Common Reagents and Conditions:
Oxidation: Requires high temperatures (above 800°C) and an oxygen-rich environment.
Reduction: Involves hydrogen gas and temperatures around 600-800°C.
Substitution: Typically occurs in aqueous solutions with metal salts.
Major Products Formed:
Oxidation: Lithium oxide (Li₂O) and silicon dioxide (SiO₂).
Reduction: Lithium metal and silicon.
Substitution: Various metal silicates depending on the metal ion used.
相似化合物的比较
Lithium Carbonate (Li₂CO₃): Used in similar applications but has different thermal and chemical properties.
Lithium Oxide (Li₂O): Another lithium compound with high reactivity and different applications.
Sodium Silicate (Na₂SiO₃): Similar in structure but with sodium instead of lithium, used in detergents and water treatment.
Uniqueness of Lithium Silicate: Lithium silicate stands out due to its high thermal stability, unique optical properties, and high lithium-ion diffusivity. These properties make it particularly suitable for advanced applications in energy storage, CO₂ capture, and optical technologies, where other similar compounds may not perform as effectively.
属性
IUPAC Name |
dilithium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHGORSDKKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Si](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SiO3, Li2O3Si | |
| Record name | lithium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_metasilicate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904264 | |
| Record name | Lithium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Silicic acid, lithium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10102-24-6, 12627-14-4, 63985-45-5 | |
| Record name | Lithium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063985455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, lithium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, lithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilithium metasilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDO50LGBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


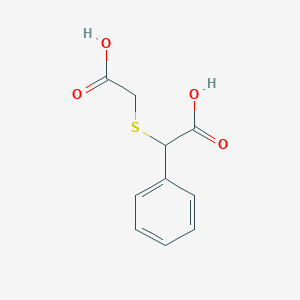
![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)
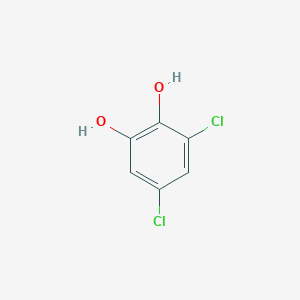

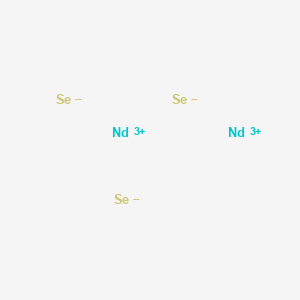

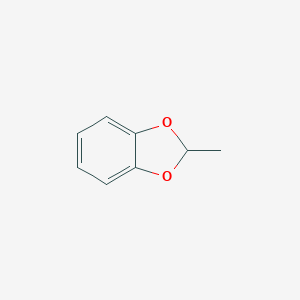
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

